molecular formula C18H21NO2S B2817799 N-((1-(4-methoxyphenyl)cyclopentyl)methyl)thiophene-2-carboxamide CAS No. 1091474-00-8

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)thiophene-2-carboxamide

Cat. No.: B2817799
CAS No.: 1091474-00-8
M. Wt: 315.43
InChI Key: GWCUXSBDTYKASD-UHFFFAOYSA-N
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Description

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the cyclopentylmethyl intermediate: This step involves the reaction of 4-methoxyphenylcyclopentylmethanol with a suitable reagent to form the cyclopentylmethyl intermediate.

    Coupling with thiophene-2-carboxylic acid: The intermediate is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced derivatives of the carboxamide group.

    Substitution: Substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)thiophene-2-carboxamide is unique due to its specific structural features, such as the presence of the 4-methoxyphenyl group and the cyclopentylmethyl moiety. These features can influence its chemical reactivity and biological activity, making it distinct from other thiophene derivatives.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-21-15-8-6-14(7-9-15)18(10-2-3-11-18)13-19-17(20)16-5-4-12-22-16/h4-9,12H,2-3,10-11,13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCUXSBDTYKASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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